

# An In-depth Technical Guide to BB-22 6hydroxyisoquinoline isomer

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Compound of Interest

BB-22 6-hydroxyisoquinoline
isomer

Cat. No.:

B1162252

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Disclaimer: The physiological and toxicological properties of **BB-22 6-hydroxyisoquinoline isomer** have not been extensively characterized in published scientific literature.[1] This guide provides a comprehensive overview based on its chemical structure, the known pharmacology of related synthetic cannabinoids, and general experimental methodologies for the characterization of such compounds.

### Introduction

BB-22 6-hydroxyisoquinoline isomer is a synthetic cannabinoid and a structural isomer of BB-22 and PB-22.[1] Synthetic cannabinoids are a class of psychoactive substances that are functionally similar to  $\Delta^9$ -tetrahydrocannabinol (THC), the active principle of cannabis. These compounds, however, often exhibit higher potency and efficacy at the cannabinoid receptors, leading to unpredictable and severe adverse effects. This guide serves as a technical resource for researchers, scientists, and drug development professionals, outlining the presumed pharmacology, potential metabolic pathways, and the experimental protocols required for the full characterization of this compound.

### **Chemical Profile**

- Systematic Name: (1-(cyclohexylmethyl)-1H-indol-3-yl)(isoquinolin-6-yl)methanone
- Molecular Formula: C25H24N2O2



Molecular Weight: 384.5 g/mol

Structural Class: Aminoalkylindole

Table 1: Chemical Identifiers and Properties

Property	Value
CAS Number	Not available
Synonyms	QUCHIC 6-hydroxyisoquinoline isomer
Appearance	Expected to be a crystalline solid or oil
Solubility	Expected to be soluble in organic solvents like methanol, DMSO, and DMF
Chemical Structure	(See Figure 1 below)

Figure 1: Chemical Structure of **BB-22 6-hydroxyisoquinoline isomer** 

### **Presumed Pharmacology and Mechanism of Action**

As a synthetic cannabinoid, **BB-22 6-hydroxyisoquinoline isomer** is presumed to act as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These are G-protein coupled receptors (GPCRs) that form the core of the endocannabinoid system.

- CB1 Receptors: Primarily located in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.
- CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.

Activation of these Gi/o-coupled receptors by an agonist like **BB-22 6-hydroxyisoquinoline isomer** is expected to initiate a cascade of intracellular signaling events.

The binding of a synthetic cannabinoid to CB1 or CB2 receptors typically leads to:

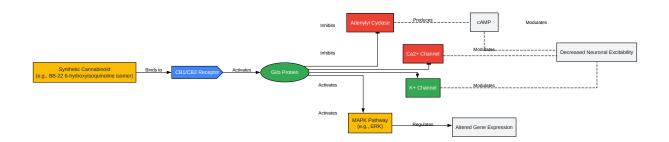




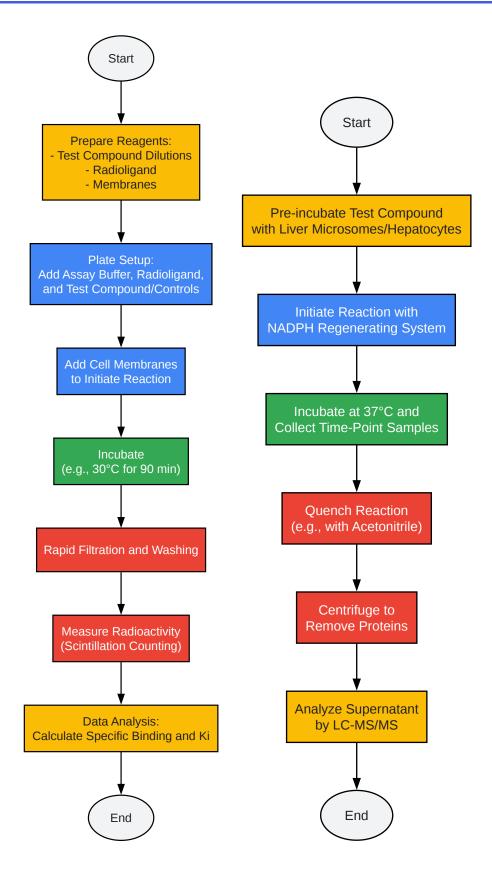


- Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the extracellular signal-regulated kinase (ERK), which can influence gene expression and cell proliferation.









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### References

- 1. pubcompare.ai [pubcompare.ai]
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